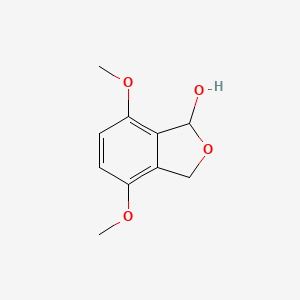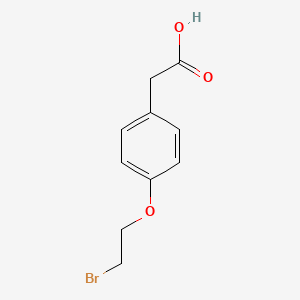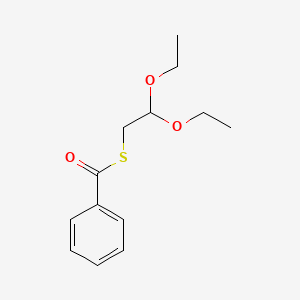
S-(2,2-diethoxyethyl) benzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2,2-diethoxyethyl) benzenecarbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a benzene ring attached to a thioester group, which in turn is connected to a 2,2-diethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,2-diethoxyethyl) benzenecarbothioate typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. This reaction is carried out under mild conditions and can be efficiently achieved using standard laboratory techniques . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: S-(2,2-diethoxyethyl) benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioester group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can replace the thioester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Aplicaciones Científicas De Investigación
S-(2,2-diethoxyethyl) benzenecarbothioate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.
Biology: This compound can be used in the study of enzyme mechanisms, particularly those involving thioester intermediates.
Mecanismo De Acción
The mechanism of action of S-(2,2-diethoxyethyl) benzenecarbothioate involves its interaction with various molecular targets and pathways. In photoinitiation, for example, the compound absorbs ultraviolet light, leading to the formation of free radicals that initiate polymerization reactions. The thioester group plays a crucial role in this process by stabilizing the radical intermediates and facilitating the formation of the desired polymer products .
Comparación Con Compuestos Similares
- S-Phenyl thiobenzoate
- S-Benzyl thiobenzoate
- S-Methyl thiobenzoate
Comparison: S-(2,2-diethoxyethyl) benzenecarbothioate is unique due to the presence of the 2,2-diethoxyethyl group, which imparts distinct chemical properties compared to other thioesters. This group can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications where other thioesters may not be as effective .
Propiedades
Fórmula molecular |
C13H18O3S |
|---|---|
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
S-(2,2-diethoxyethyl) benzenecarbothioate |
InChI |
InChI=1S/C13H18O3S/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
Clave InChI |
XEWYFZZFOFWJBS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CSC(=O)C1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


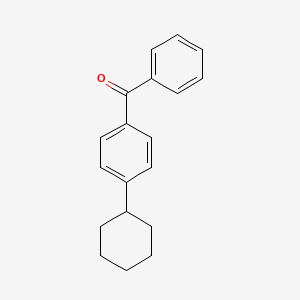
![8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-methanamine](/img/structure/B8632165.png)
![7-chloro-1-oxo-2,5-dihydro-1H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B8632177.png)
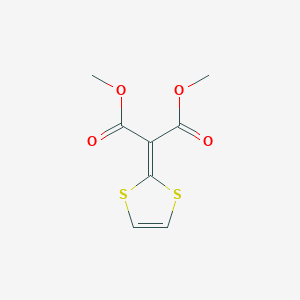
![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B8632183.png)
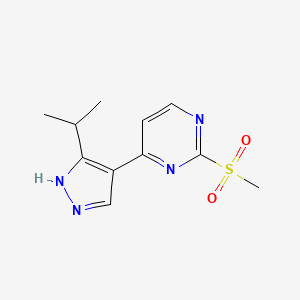
![4-Benzyl-3-hydroxy-5-[(5-nitrothiazol-2-yl)mercapto]1,2,4-triazole](/img/structure/B8632198.png)
![2,2-Dimethyl-4-oxo-4H-benzo[d][1,3]dioxine-6-carbaldehyde](/img/structure/B8632201.png)
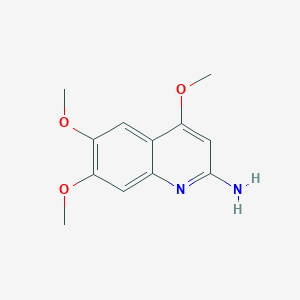
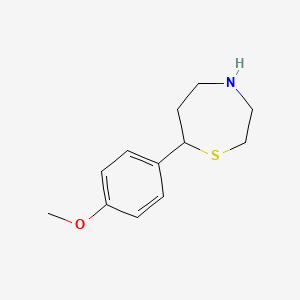
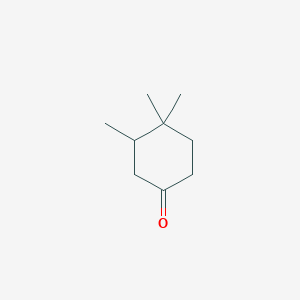
![5-[(2,3-Dimethyl-6-nitrophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B8632246.png)
